molecular formula C7H10ClN3 B13315467 5-Chloro-N-(propan-2-yl)pyrazin-2-amine

5-Chloro-N-(propan-2-yl)pyrazin-2-amine

Cat. No.: B13315467
M. Wt: 171.63 g/mol
InChI Key: VIKQMRQQOYBUEY-UHFFFAOYSA-N
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Description

5-Chloro-N-(propan-2-yl)pyrazin-2-amine is a pyrazine derivative featuring a chlorine substituent at position 5 and an isopropylamine group at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, conferring unique electronic and steric properties. This compound is synthesized via substitution reactions, as demonstrated in related pyrazine derivatives (e.g., substitution of hydroxyl or bromo groups with chlorine and amines) .

Such structural features make this compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-N-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H,10,11)

InChI Key

VIKQMRQQOYBUEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(propan-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine derivatives .

Scientific Research Applications

5-Chloro-N-(propan-2-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Isomers and Pyrazine Derivatives

3-Chloro-5-methylpyrazin-2-amine (CAS 89182-14-9)
  • Structure : Chlorine at position 3, methyl at position 5, and amine at position 2.
  • Properties : Reduced steric bulk compared to the isopropyl group in the target compound. The methyl group may lower lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the isopropyl analog), affecting solubility and bioavailability .
5-(Trifluoromethyl)pyrazin-2-amine (CAS 69816-38-2)
  • Structure : Trifluoromethyl group at position 5, amine at position 2.
  • Compared to chlorine, CF₃ may reduce nucleophilic substitution reactivity .
5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8)
  • Structure : Pyrimidine core (nitrogens at 1 and 3 positions) with chlorine at position 5 and cyclopentylamine at position 2.
  • Properties: Pyrimidine’s distinct nitrogen arrangement alters electronic properties compared to pyrazine.

Pyridine and Pyrimidine Analogs

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (C8H10ClN3O2)
  • Structure : Pyridine ring with chlorine at position 6, nitro at position 3, and isopropylamine at position 2.
  • Properties : The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions. Demonstrated anticancer activity in preclinical studies .
  • Comparison : Unlike the pyrazine analog, the pyridine ring lacks a second nitrogen, reducing hydrogen-bonding capacity and aromaticity.
2-Chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
  • Structure : Pyrimidine core with chlorine at position 2, methyl at position 5, and pyrazole substituent.
  • Pyrimidine derivatives are common in antiviral and anticancer agents .

Key Observations :

  • Lipophilicity : Isopropyl and cyclopentyl groups increase clogP, favoring blood-brain barrier penetration.
  • Electronic Effects : Chlorine and CF₃ substituents direct electrophilic substitution reactions differently.

Biological Activity

5-Chloro-N-(propan-2-yl)pyrazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazine core with a chlorine substituent and an isopropyl amine group. The structural formula can be represented as follows:

C7H10ClN3\text{C}_7\text{H}_{10}\text{ClN}_3

This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cell proliferation and survival, particularly in cancer cell lines.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, targeting various pathogens including bacteria and fungi.
  • Cellular Pathway Modulation : The compound can modulate signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant activity against Mycobacterium tuberculosis and other mycobacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv, indicating potent antimycobacterial properties .

Pathogen MIC (µg/mL)
Mycobacterium tuberculosis H37Rv1.56 - 6.25
Mycobacterium kansasiiNot specified
Mycobacterium aviumNot specified

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including colon cancer cells (HT29). The compound was found to abrogate etoposide-induced G2 checkpoint arrest, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Mechanism
HT29Not specifiedInduces apoptosis
A549 (Lung cancer)Not specifiedCell cycle modulation

Study 1: Antimycobacterial Activity

A series of derivatives based on this compound were synthesized and screened for their antimycobacterial activity. The findings indicated that modifications on the phenyl ring significantly influenced the activity against M. tuberculosis, with specific substituents enhancing potency .

Study 2: Anticancer Properties

In a comparative study of various pyrazine derivatives, this compound was highlighted for its ability to stabilize microtubules in cancer cells, similar to established chemotherapeutics like paclitaxel. This stabilization effect was correlated with increased cellular levels of acetylated tubulin (AcTub), a marker for microtubule integrity .

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